L-Leucine alpha-naphthylamide

Overview

Description

Biochemical Analysis

Biochemical Properties

L-Leucine alpha-naphthylamide interacts with various enzymes, proteins, and other biomolecules. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The structural requirement for recognition by LAT1 includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mechanistic target of rapamycin (mTOR) signaling pathway, which regulates cell growth and metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it activates mTORC1-mediated signaling, which is a key regulator of cell growth and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the L-type amino acid transporter 1 (LAT1) . This transporter is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

Preparation Methods

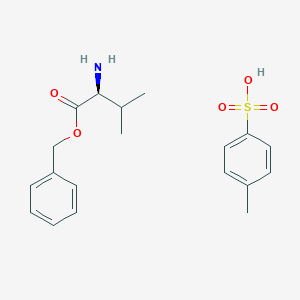

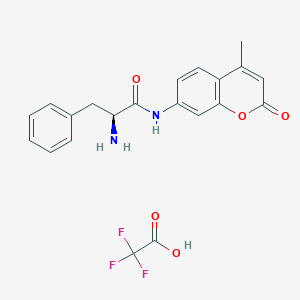

Synthetic Routes and Reaction Conditions: L-Leucine alpha-naphthylamide can be synthesized through the reaction of L-leucine with alpha-naphthylamine under specific conditions. The process typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-leucine and the amino group of alpha-naphthylamine .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: L-Leucine alpha-naphthylamide undergoes several types of chemical reactions, including hydrolysis and complexation reactions.

Common Reagents and Conditions:

Complexation: this compound reacts with mercuric chloride to form a blue precipitate, indicating its ability to form complexes with metal ions.

Major Products Formed:

Scientific Research Applications

L-Leucine alpha-naphthylamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of L-Leucine alpha-naphthylamide involves its role as a substrate for leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond, releasing L-leucine and alpha-naphthylamine. This reaction is often used to measure the activity of leucine aminopeptidase in various biological samples . The molecular targets include the active site of leucine aminopeptidase, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

L-Leucine beta-naphthylamide: This compound is also used as a substrate in enzymatic assays and has similar applications in proteomics research.

Glycyl-L-phenylalanine 2-naphthylamide: This compound is used in studies involving lysosomal damage and has applications in the study of lysosomal function and related diseases.

Uniqueness: L-Leucine alpha-naphthylamide is unique in its specific use as a substrate for leucine aminopeptidase, making it particularly valuable in studies focused on this enzyme’s activity. Its ability to form complexes with metal ions also distinguishes it from some other similar compounds .

Properties

IUPAC Name |

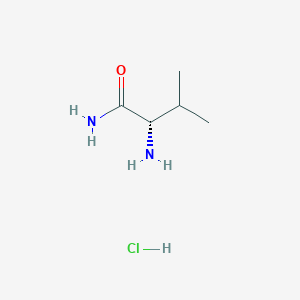

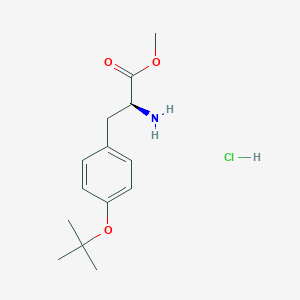

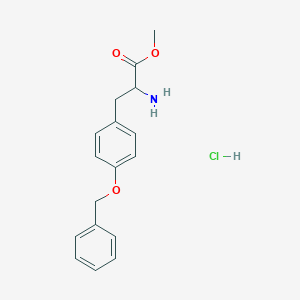

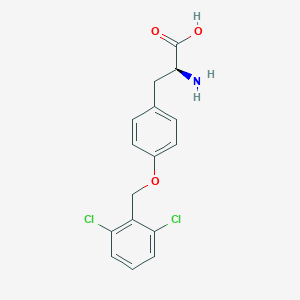

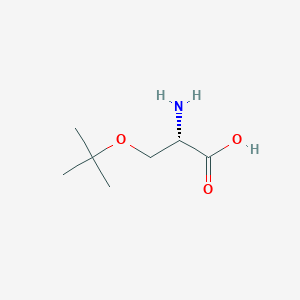

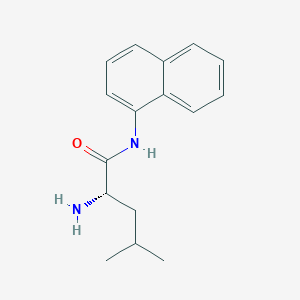

(2S)-2-amino-4-methyl-N-naphthalen-1-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(2)10-14(17)16(19)18-15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10,17H2,1-2H3,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGDNYIGYOVDNV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427401 | |

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203793-55-9 | |

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.